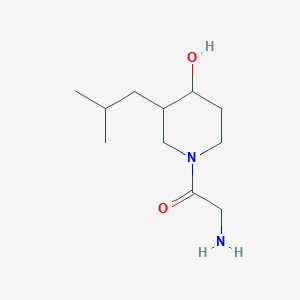
2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-1-(4-hydroxy-3-isobutylpiperidin-1-yl)ethan-1-one, with the CAS number 2092485-66-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.3046 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to participate in multiple biochemical pathways:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, potentially influencing neurotransmitter systems.
- Enzyme Modulation : It has the potential to inhibit or activate enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | HUH7, U251 | 10 | Induces apoptosis via caspase activation |
| Similar Compound B | DAOY, D283 | 15 | Inhibits cell cycle progression |
The above table illustrates that structural analogs have demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. Research indicates that it may enhance cognitive functions and protect against neuronal damage:
- Study Findings : In a model using amyloid-beta toxicity, similar compounds showed protective effects on neuronal cells by reducing oxidative stress and promoting cell survival .
Clinical Relevance
A study investigated the effects of a derivative of this compound on Alzheimer's disease models. The results suggested improvements in memory-related tasks in nonhuman primates, highlighting the compound's potential therapeutic applications in neurodegenerative conditions .
Research Findings
Numerous studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis : The synthesis typically involves reactions that introduce the piperidine ring and functional groups under controlled conditions to ensure high yield and purity.
- Biological Evaluation : Various assays have been employed to assess cytotoxicity, receptor binding affinity, and enzyme inhibition.
Propiedades
IUPAC Name |
2-amino-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)5-9-7-13(11(15)6-12)4-3-10(9)14/h8-10,14H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKJUQMRIYUWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















